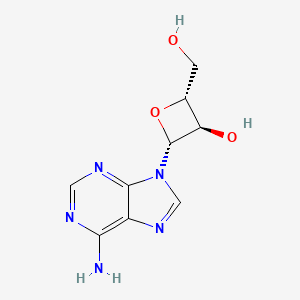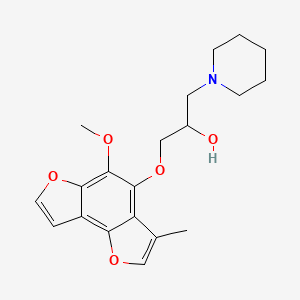
1-(5-Methoxy-3-methyl-benzo(1,2-b;3,4-b')difuran-4-yloxy)-3-piperidin-1-yl-propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methoxy-3-methyl-benzo(1,2-b;3,4-b’)difuran-4-yloxy)-3-piperidin-1-yl-propan-2-ol is a complex organic compound that features a benzo-difuran core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methoxy-3-methyl-benzo(1,2-b;3,4-b’)difuran-4-yloxy)-3-piperidin-1-yl-propan-2-ol typically involves multiple steps:
Formation of the benzo-difuran core: This step may involve cyclization reactions using appropriate starting materials under acidic or basic conditions.
Methoxylation and methylation: Introduction of methoxy and methyl groups can be achieved using reagents such as methanol and methyl iodide in the presence of a base.
Attachment of the piperidinyl-propanol moiety: This step may involve nucleophilic substitution reactions where the piperidine ring is introduced, followed by the addition of the propanol group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Methoxy-3-methyl-benzo(1,2-b;3,4-b’)difuran-4-yloxy)-3-piperidin-1-yl-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action for 1-(5-Methoxy-3-methyl-benzo(1,2-b;3,4-b’)difuran-4-yloxy)-3-piperidin-1-yl-propan-2-ol would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the cellular context.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Methoxy-3-methyl-benzo(1,2-b;3,4-b’)difuran-4-yloxy)-3-piperidin-1-yl-propan-2-amine: Similar structure with an amine group instead of an alcohol.
1-(5-Methoxy-3-methyl-benzo(1,2-b;3,4-b’)difuran-4-yloxy)-3-piperidin-1-yl-propan-2-thiol: Similar structure with a thiol group instead of an alcohol.
Uniqueness
1-(5-Methoxy-3-methyl-benzo(1,2-b;3,4-b’)difuran-4-yloxy)-3-piperidin-1-yl-propan-2-ol is unique due to its specific combination of functional groups and the benzo-difuran core. This uniqueness can confer specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
Propiedades
Número CAS |
85727-12-4 |
|---|---|
Fórmula molecular |
C20H25NO5 |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
1-(5-methoxy-3-methylfuro[2,3-g][1]benzofuran-4-yl)oxy-3-piperidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C20H25NO5/c1-13-11-25-17-15-6-9-24-18(15)20(23-2)19(16(13)17)26-12-14(22)10-21-7-4-3-5-8-21/h6,9,11,14,22H,3-5,7-8,10,12H2,1-2H3 |
Clave InChI |
ZYHCHTRKHCAAPA-UHFFFAOYSA-N |
SMILES canónico |
CC1=COC2=C3C=COC3=C(C(=C12)OCC(CN4CCCCC4)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


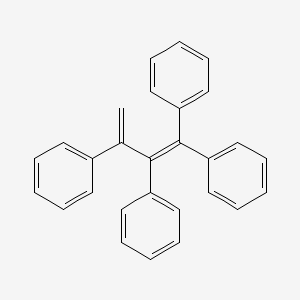

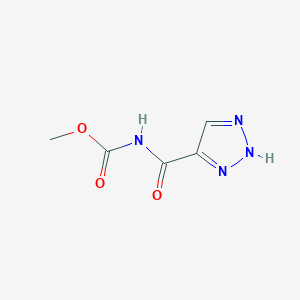
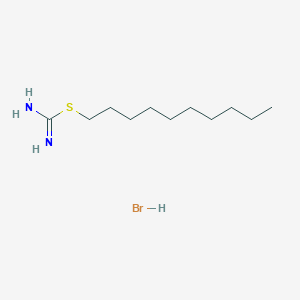
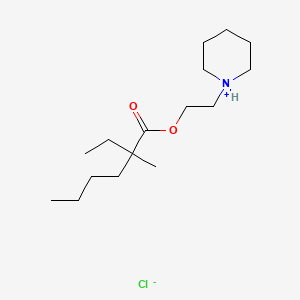

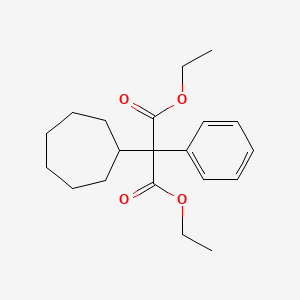

![6-Benzyl-7H-benzo[de]anthracen-7-one](/img/structure/B12801358.png)

![(4aR,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine](/img/structure/B12801369.png)

